Cas no 69951-01-5 (2-Iodo-1,4-benzenediamine)

2-Iodo-1,4-benzenediamine is a halogenated aromatic diamine compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include its reactivity as a building block for heterocyclic compounds and its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the presence of both iodine and amine functional groups. The iodine substituent enhances electrophilic substitution potential, while the diamine moiety allows for further derivatization. This compound is particularly valuable in the development of dyes, agrochemicals, and bioactive molecules. Its well-defined structure and stability under controlled conditions make it a reliable reagent for specialized synthetic applications.
2-Iodo-1,4-benzenediamine structure
2-Iodo-1,4-benzenediamine structure
Product Name:2-Iodo-1,4-benzenediamine
CAS No:69951-01-5
MF:C6H7IN2
MW:234.037653207779
MDL:MFCD04971329
CID:59037
PubChem ID:819128
Update Time:2025-10-13

2-Iodo-1,4-benzenediamine Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-1,4-benzenediamine
    • 2-iodobenzene-1,4-diamine
    • 4-amino-2-iodophenylamine
    • iodobenzenediamine
    • PubChem13068
    • 2-Iodo-p-phenylenediamine
    • 2-Iodo-1,4-phenylenediamine
    • 1,4-Benzenediamine,2-iodo-
    • CAAOWHHLKPUWHW-UHFFFAOYSA-N
    • CL4103
    • SBB098165
    • VZ24787
    • RP13433
    • ZB010748
    • SY041324
    • AB00072
    • 69951-01-5
    • CS-W021704
    • AM20061001
    • MFCD04971329
    • DTXSID20356051
    • AKOS005071083
    • A9245
    • J-509728
    • 7Z-0702
    • AI-942/42301889
    • SCHEMBL6029715
    • FT-0650470
    • 2-Iodo-1 pound not4-benzenediamine
    • AC-3609
    • MDL: MFCD04971329
    • Inchi: 1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
    • InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1N)N

Computed Properties

  • Exact Mass: 233.96500
  • Monoisotopic Mass: 233.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 2.016
  • Melting Point: 109-116°C
  • Boiling Point: 342.3°C at 760 mmHg
  • Flash Point: 160.8°C
  • Refractive Index: 1.757
  • PSA: 52.04000
  • LogP: 2.61800

2-Iodo-1,4-benzenediamine Security Information

2-Iodo-1,4-benzenediamine Customs Data

  • HS CODE:2921519090
  • Customs Data:

    China Customs Code:

    2921519090

    Overview:

    2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Iodo-1,4-benzenediamine Suppliers

Amadis Chemical Company Limited
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(CAS:69951-01-5)2-Iodo-1,4-benzenediamine
Order Number:A9245
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:40
Price ($):335.0
Email:sales@amadischem.com

2-Iodo-1,4-benzenediamine Related Literature

Additional information on 2-Iodo-1,4-benzenediamine

Introduction to 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5)

2-Iodo-1,4-benzenediamine, with the chemical formula C₆H₆IN₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of aryl iodides and diamines, making it a versatile building block for various chemical transformations. Its unique structure, featuring both an iodine substituent and two amino groups, positions it as a valuable reagent in cross-coupling reactions, drug development, and material science applications.

The CAS No. 69951-01-5 identifier ensures precise classification and tracking within the chemical industry. This numbering system guarantees consistency in documentation, regulatory compliance, and research collaborations. The compound's molecular framework allows for selective modifications at multiple sites, enabling chemists to tailor its reactivity for specific applications.

In recent years, 2-Iodo-1,4-benzenediamine has garnered attention in the pharmaceutical sector due to its role in synthesizing bioactive molecules. Researchers have leveraged its iodine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds. These transformations are instrumental in developing novel therapeutic agents targeting various diseases.

One of the most compelling applications of 2-Iodo-1,4-benzenediamine is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinase inhibitors are a cornerstone of modern oncology and immunology research. The compound's ability to undergo functional group interconversions makes it an excellent precursor for designing molecules that modulate protein-protein interactions or enzyme activity. For instance, derivatives of 2-Iodo-1,4-benzenediamine have been explored as potential treatments for inflammatory disorders by inhibiting specific inflammatory mediators.

Advances in computational chemistry have further enhanced the utility of 2-Iodo-1,4-benzenediamine. Molecular modeling studies suggest that its structure can be optimized to improve binding affinity and selectivity in drug candidates. By integrating quantum mechanical calculations with experimental data, researchers can predict the most effective modifications to enhance pharmacokinetic properties. This synergy between theory and practice has accelerated the discovery pipeline for new pharmaceuticals.

The material science community has also recognized the potential of 2-Iodo-1,4-benzenediamine in developing advanced polymers and conductive materials. Its aromatic ring system and reactive functional groups make it suitable for constructing organic semiconductors or luminescent materials. Recent studies have demonstrated its incorporation into π-conjugated polymers that exhibit exceptional charge transport properties, making them promising candidates for flexible electronics and optoelectronic devices.

In conclusion, 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, fostering innovation in drug discovery and advanced material design. As research continues to uncover new methodologies for its utilization, this compound is poised to remain a critical component in synthetic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69951-01-5)2-Iodo-1,4-benzenediamine
A9245
Purity:99%
Quantity:25g
Price ($):335.0
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